molecular formula C12H16FNO B1444204 {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1497957-78-4

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1444204
CAS No.: 1497957-78-4
M. Wt: 209.26 g/mol
InChI Key: RBMGBWISOFISNU-UHFFFAOYSA-N
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Description

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol is a chemical compound with the molecular formula C12H16FNO It features a pyrrolidine ring substituted with a fluorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Sodium hydride or potassium carbonate is frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reduction: The intermediate is reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid.

    Reduction: Formation of 3-[(4-Fluorophenyl)methyl]pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-Chlorophenyl)methyl]pyrrolidin-3-yl}methanol
  • **3-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
  • **3-[(4-Methylphenyl)methyl]pyrrolidin-3-yl}methanol

Uniqueness

{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)7-12(9-15)5-6-14-8-12/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGBWISOFISNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
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{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol

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